molecular formula C11H9N3O B1213521 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 50290-51-2

2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B1213521
CAS No.: 50290-51-2
M. Wt: 199.21 g/mol
InChI Key: GGBPUPFQFFGKLR-UHFFFAOYSA-N
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Description

2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a potent and selective small-molecule inhibitor of the kinase Ataxia Telangiectasia Mutated (ATM). The ATM kinase is a central regulator of the DNA damage response (DDR), specifically activated by double-strand breaks. By inhibiting ATM, this compound effectively blocks the phosphorylation of downstream substrates such as p53, CHK2, and KAP1, thereby disrupting DNA repair signaling and cell cycle checkpoint activation. This mechanism makes it a valuable chemical probe for investigating the role of ATM in cancer biology, cellular responses to ionizing radiation and radiomimetic drugs, and in diseases like ataxia-telangiectasia . Its application is primarily in preclinical research to sensitize cancer cells to radiotherapy and genotoxic chemotherapies , potentially overcoming treatment resistance. Researchers utilize this compound to explore synthetic lethal interactions and to validate ATM as a therapeutic target in various cancer models. The product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-6-10(15)14-9-5-3-2-4-8(9)13-11(14)12-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBPUPFQFFGKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333150
Record name 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50290-51-2
Record name 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis

Microwave activation significantly enhances reaction efficiency. A study demonstrated that heating ethyl acetoacetate (a β-keto ester) with 2-aminobenzimidazole in ethanol under microwave irradiation (300 W, 80°C) for 3 minutes produced the target compound in 74–94% yield. The short reaction time and high yield make this method preferable for lab-scale synthesis. The mechanism likely involves rapid cyclization via a six-membered transition state, facilitated by microwave-induced dipole polarization.

Conventional Reflux Conditions

An alternative approach uses traditional reflux conditions. Reacting 2-amino-5,6-dimethylbenzimidazole with β-keto esters in ethanol under reflux for 8–24 hours yields this compound derivatives. While this method avoids specialized equipment, the extended reaction time (8–24 hours) and moderate yields (70–85%) limit its practicality for large-scale applications.

Solvent-Dependent Modifications

Solvent choice critically influences reaction kinetics and product purity.

Xylene-Mediated Synthesis

In a modified protocol, 2-aminobenzimidazole was condensed with β-keto esters in xylene under reflux for 6 hours, followed by recrystallization from ethanol. This method achieved 70% yield and high purity, attributed to xylene’s high boiling point (138–144°C), which promotes complete cyclization. However, xylene’s toxicity necessitates stringent safety measures.

Ethanol as a Green Solvent

Ethanol, a less hazardous solvent, has been employed in both microwave and reflux methods. While yields in ethanol are comparable to xylene-based syntheses (70–94%), its lower boiling point (78°C) may necessitate longer reaction times under conventional heating.

Alkylation and Functionalization

Post-cyclization alkylation introduces substituents to the pyrimidine ring, enhancing molecular diversity.

Ethylation and Benzylation

1-Ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one was synthesized by treating the sodium salt of the parent compound with ethyl iodide in dimethylformamide (DMF) at 60°C. Similarly, benzylation using benzyl bromide in tetrahydrofuran (THF) yielded 1-benzyl derivatives. These reactions proceed via SN2 mechanisms, with yields ranging from 65% to 80%.

Bromophenyl Functionalization

A brominated analog, 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one, was prepared by reacting 4-bromophenacyl bromide with the parent compound in acetonitrile under nitrogen atmosphere. Purification via silica gel chromatography afforded 72% yield, demonstrating the versatility of alkylation in introducing pharmacophoric groups.

Industrial and Scalable Methods

Industrial syntheses prioritize cost-effectiveness and scalability. One patented method involves a homogeneous solution of stearic acid and sodium bromate in hydrochloric acid, where 2-aminobenzimidazole undergoes cyclocondensation with methyl acetoacetate at 90°C. This approach achieves 85% yield and is suitable for kilogram-scale production, though it generates bromine byproducts requiring neutralization.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key parameters across preparation methods:

Method Conditions Time Yield Purity Scale
Microwave-assistedEthanol, 80°C, MW3 min74–94%>95%Lab-scale
Reflux (Ethanol)Ethanol, reflux8–24 hrs70–85%90–95%Lab-scale
Xylene refluxXylene, reflux6 hrs70%>98%Lab-scale
Industrial (HCl)HCl, stearic acid, 90°C4–6 hrs85%90%Kilogram-scale
Alkylation (DMF)DMF/THF, 60°C2–4 hrs65–80%85–90%Lab-scale

Mechanistic Insights and Optimization

Cyclization Pathways

The cyclocondensation mechanism begins with nucleophilic attack by the amino group of 2-aminobenzimidazole on the carbonyl carbon of the β-keto ester, forming a tetrahedral intermediate. Subsequent dehydration and ring closure yield the pyrimidine fused system. Microwave irradiation accelerates this process by enhancing molecular collisions and dipole alignment.

Tautomeric Considerations

The product exists in keto-enol tautomeric forms, stabilized by intramolecular hydrogen bonding. NMR studies confirm the keto form predominates in solution, critical for downstream functionalization .

Chemical Reactions Analysis

Types of Reactions

2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a fused bicyclic structure that incorporates both pyrimidine and benzimidazole moieties. Its synthesis typically involves several key reactions aimed at constructing the pyrimidobenzimidazole framework. Various methods have been reported in literature, including:

  • Photochemical Reactions : Utilizing light to promote chemical reactions, which can yield high purity products.
  • Catalytic Methods : Employing heterogeneous catalysts to enhance reaction efficiency and yield.
  • Alkylation Reactions : Introducing alkyl groups to modify biological activity and solubility.

Biological Activities

Research indicates that 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one exhibits significant biological activities. Notably:

  • Antiviral Properties : Some derivatives have shown efficacy against viruses like hepatitis C, with certain compounds displaying low EC50 values (e.g., 0.028 nM) against viral targets .
  • Antimicrobial Activity : Various studies have demonstrated its potential as an antibacterial and antifungal agent. For example, derivatives were tested against Staphylococcus typhi and Candida albicans, showing promising minimum inhibitory concentrations (MIC) compared to standard antibiotics .
  • Cancer Research : The compound is being investigated for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition .

Applications in Research

The applications of this compound extend across multiple domains:

  • Medicinal Chemistry :
    • Development of novel antiviral and anticancer agents.
    • Exploration of enzyme inhibitors for metabolic pathways.
  • Material Science :
    • Utilization in the development of sensors and catalysts due to its unique chemical properties.
  • Biochemical Research :
    • Studies on binding affinity with various biological targets using molecular docking techniques to predict interactions with enzymes or receptors.

Case Study 1: Antiviral Efficacy

A study conducted by Henderson et al. (2015) synthesized a series of derivatives based on benzimidazole frameworks, including this compound. These compounds were evaluated for their inhibitory effects on hepatitis C virus non-structural proteins, revealing potent activity with EC50 values as low as 0.007 nM for certain derivatives .

Case Study 2: Antimicrobial Testing

In a comprehensive evaluation of antimicrobial activity, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated that some derivatives exhibited MIC values significantly lower than those of conventional antibiotics like ampicillin and ciprofloxacin .

Mechanism of Action

The mechanism of action of 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core pyrimido[1,2-a]benzimidazolone scaffold is shared with several derivatives, but substituent variations significantly influence physicochemical and biological properties:

Compound Name Substituents/Modifications Key Properties/Activities References
2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one 2-Methyl group at pyrimidine ring Antibacterial (Gram-positive), molecular weight: 199.21 g/mol, pKa: 1.34 (predicted)
3-(Fur-2-yl)-10-(2-phenylethyl)-[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one (FTBI) Triazino-benzimidazole core with furyl and phenethyl groups A2A adenosine receptor antagonism, neuroprotective effects in dopaminergic cell lines
2-(4-Bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazol-4(3H)-one 4-Bromophenyl at position 2 Forms hydrogen-bonded dimers (R₂²(8) motif), enhanced crystallinity
1-Benzyl-3-(4-morpholinylcarbonyl)pyrimido[1,2-a]benzimidazol-4(1H)-one Benzyl and morpholine substituents Improved solubility, potential CNS-targeting applications
2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one Triazine fusion, amino group Microwave-assisted synthesis, antimicrobial activity (synergistic with chloramphenicol)

Pharmacological and Physicochemical Contrasts

  • Antibacterial Activity : The 2-methyl derivative exhibits superior activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to halogenated analogues (e.g., 4-bromophenyl derivative), which show reduced potency due to steric hindrance .
  • Receptor Binding: FTBI’s triazino-benzimidazole structure enables potent A2A adenosine receptor antagonism (Ki: 0.8 nM), a feature absent in pyrimido-benzimidazolones lacking triazine rings .
  • Hydrogen Bonding and Stability: Bromophenyl and methylphenyl derivatives form stable dimers via N–H···N bonds, enhancing thermal stability (melting points >250°C) compared to non-halogenated analogues .
  • Synthetic Accessibility: Microwave-assisted methods enable rapid synthesis of triazino-benzimidazolones (e.g., 56 in Scheme 33) with yields >80%, whereas traditional pyrimido-benzimidazolone syntheses require multi-step protocols .

Tables of Comparative Data

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP pKa Melting Point (°C)
This compound 199.21 2.1 1.34 225–227
FTBI 363.39 3.5 6.2 >300 (decomposes)
2-(4-Bromophenyl) derivative 297.74 3.8 1.1 265–267

Biological Activity

2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one, also referred to as GMP-1, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly in neuroprotection and cancer therapy.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a pyrimidine ring fused to a benzimidazole moiety. This structural complexity is believed to contribute to its varied biological activities.

Compound Name Structural Features Biological Activity
This compoundPyrimidine-benzimidazole fusionNeuroprotective, Anticancer

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Molecular Chaperones : GMP-1 disrupts the interaction between Hsp70/Hsp90 molecular chaperones and the mitochondrial protein import receptor Tom70. This inhibition is crucial for mitigating the toxic effects associated with amyloid-beta (Aβ) exposure in neurodegenerative diseases such as Alzheimer's disease (AD) .
  • Neuroprotective Effects : In vitro studies using SH-SY5Y neuronal cells demonstrated that GMP-1 treatment leads to a decrease in mitochondria-associated amyloid precursor protein (APP), thereby protecting cells from Aβ toxicity. Furthermore, experiments conducted in Drosophila and mouse models revealed improvements in memory and behavioral tests following GMP-1 treatment .
  • Anticancer Activity : The compound has shown potential anticancer properties by inducing apoptosis in various cancer cell lines. For instance, it has been evaluated against multiple cancer types including leukemia and solid tumors, demonstrating significant cytotoxicity at specific concentrations .

Neuroprotective Studies

In a pivotal study, GMP-1 was tested on SH-SY5Y cells exposed to Aβ. The results indicated that GMP-1 not only reduced the toxic accumulation of APP but also restored mitochondrial function, suggesting its potential as a therapeutic agent for AD .

Anticancer Evaluations

A series of benzimidazole derivatives including this compound were synthesized and screened for anticancer activity. The findings revealed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines, supporting further investigation into their therapeutic applications .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Neuroprotection : Effective in reducing mitochondrial dysfunction and protecting neuronal cells from toxic agents.
  • Anticancer Properties : Demonstrated significant activity against multiple cancer types through mechanisms involving apoptosis induction.

Q & A

Q. What are the established synthetic routes for 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via multicomponent reactions involving 2-aminobenzimidazole and ethyl acetoacetate derivatives. Key steps include cyclization under basic conditions (e.g., sodium ethoxide) and halogenation using POCl₃ for functionalization. For example, sodium salts of intermediates are alkylated to introduce substituents at the 10-position . Reaction temperature (e.g., reflux in ethanol) and stoichiometry of reagents like diethyl ethoxymethylenemalonate critically affect yield and purity. Optimized protocols avoid tedious purification by precipitating products directly from the reaction medium .

Q. How is the structural characterization of this compound performed, and what spectral features distinguish regioisomers?

Structural confirmation relies on NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For regioisomeric products (e.g., alkylation at N1 vs. N3), ¹H NMR chemical shifts of protons adjacent to the alkyl group and NOE experiments resolve positional ambiguity. IR carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H out-of-plane bending (~750 cm⁻¹) confirm the fused bicyclic system . X-ray crystallography is recommended for definitive regiochemical assignment .

Q. What in vitro assays are typically used to evaluate the antibacterial activity of this compound?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC): Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics: To assess bactericidal vs. bacteriostatic effects.
  • Synergy studies: Combined with antibiotics like norfloxacin to identify enhanced efficacy .
    Lipinski’s Rule of Five and molecular docking against bacterial DNA gyrase or topoisomerase IV are preliminary computational screens .

Advanced Research Questions

Q. How are QSAR models developed for predicting the antibacterial activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like:

  • Electronic: Hammett σ constants for substituent effects.
  • Steric: Molar refractivity (MR) or Taft parameters.
  • Hydrophobic: LogP values from HPLC or computational tools.
    Sharma et al. (2012) reported a robust QSAR model (r² = 0.89) where electron-withdrawing groups at the 3-position enhance activity by stabilizing DNA-complex interactions. Validation involves leave-one-out cross-validation and external test sets .

Q. What methodologies resolve contradictions in DNA-binding data between planar and alkylated derivatives?

Planar derivatives intercalate DNA, evidenced by hypochromicity in UV-Vis and ethidium bromide displacement assays. Alkylated derivatives (e.g., 10-substituted analogs) show groove-binding behavior, validated via viscosity measurements and fluorescence quenching. Contradictions arise from substituent-dependent binding modes; molecular dynamics simulations clarify interactions with AT- vs. GC-rich sequences .

Q. How is regioselective alkylation achieved at the N10 position, and what mechanistic insights support this selectivity?

Regioselectivity is controlled by:

  • Base strength: Strong bases (e.g., NaH) deprotonate the more acidic N10-H (pKa ~8.5 vs. N1-H pKa ~10.2).
  • Solvent polarity: Polar aprotic solvents (DMF) stabilize the transition state for N10 alkylation.
    Mechanistic studies using DFT calculations confirm lower activation energy for N10 attack due to resonance stabilization of the intermediate .

Q. What strategies are employed to enhance the compound’s bioavailability for CNS-targeted applications?

  • Prodrug design: Esterification of hydroxyl groups to improve blood-brain barrier (BBB) penetration.
  • Structural modulation: Introduction of fluorinated or morpholine substituents to optimize logD (target: 1–3) and reduce P-glycoprotein efflux .
  • In silico BBB prediction: Tools like SwissADME guide prioritization of analogs .

Methodological Considerations for Data Interpretation

Q. How are antiproliferative activity results reconciled with off-target toxicity in cancer cell lines?

  • Selectivity index (SI): Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293).
  • Apoptosis assays: Flow cytometry (Annexin V/PI staining) distinguishes specific cytotoxicity from necrosis.
  • Target validation: siRNA knockdown of putative targets (e.g., topoisomerases) confirms mechanism .

Q. What analytical techniques address batch-to-batch variability in synthetic yields?

  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progression.
  • Design of Experiments (DoE): Optimizes variables (temperature, catalyst loading) via response surface methodology.
  • HPLC-PDA: Detects impurities ≥0.1% using orthogonal gradients .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.